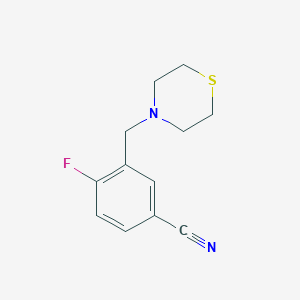
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile is an organic compound with the molecular formula C12H13FN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a thiomorpholinomethyl group
Preparation Methods
The synthesis of 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-fluorobenzonitrile with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile involves its interaction with specific molecular targets. The thiomorpholine group can interact with biological macromolecules, potentially inhibiting or modifying their function. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile include:
4-Fluoro-3-nitrobenzonitrile: This compound has a nitro group instead of a thiomorpholinomethyl group, leading to different chemical reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzonitrile:
The uniqueness of this compound lies in its combination of a fluorine atom and a thiomorpholinomethyl group, which imparts distinct chemical and biological properties .
Biological Activity
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorobenzene ring, a thiomorpholinomethyl group, and a nitrile functional group. This combination suggests potential biological activity that warrants further exploration, particularly in the context of drug design and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{12}FN_1S_1, with a molecular weight of approximately 195.25 g/mol. The presence of the fluorine atom at the para position relative to the nitrile group is known to influence both reactivity and biological properties. The thiomorpholine moiety contributes to its pharmacological profile by potentially enhancing binding affinity to biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, including multi-component reactions (MCRs). These methods allow for the efficient creation of complex molecules with high yields. For instance, Ugi-tetrazole reactions have been employed to generate derivatives with diverse functional groups, showcasing the scalability and versatility of synthetic routes .
Research indicates that this compound exhibits promising binding affinity to various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action. The compound's structural characteristics suggest that modifications in substituents can significantly impact its interactions with enzymes and receptors .
Case Studies
- Topoisomerase II Inhibition : Preliminary studies have shown that compounds structurally similar to this compound can act as inhibitors of topoisomerase II, an important enzyme in DNA replication and repair. This inhibition could lead to potential applications in cancer therapy, where targeting rapidly dividing cells is crucial .
- Serotonin Receptor Modulation : Another area of investigation involves the compound's potential as a partial agonist at serotonin receptors (5HT4). This activity could have implications for treating gastrointestinal disorders and mood-related conditions .
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with other related compounds. The following table summarizes key properties and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluorobenzene, thiomorpholine | Topoisomerase II inhibitor; 5HT4 partial agonist |
| Compound A | Similar fluorobenzene structure | Anticancer properties |
| Compound B | Nitrile and amine functionalities | Antidepressant effects |
Properties
Molecular Formula |
C12H13FN2S |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-fluoro-3-(thiomorpholin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H13FN2S/c13-12-2-1-10(8-14)7-11(12)9-15-3-5-16-6-4-15/h1-2,7H,3-6,9H2 |
InChI Key |
UBRWLGXEKDDSET-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=C(C=CC(=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















